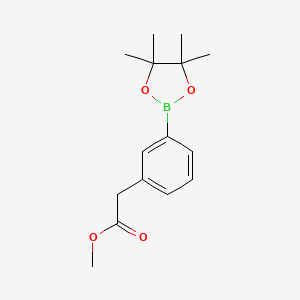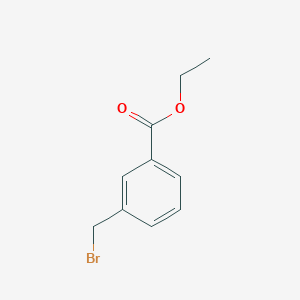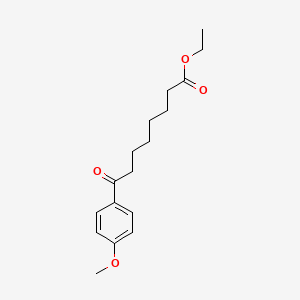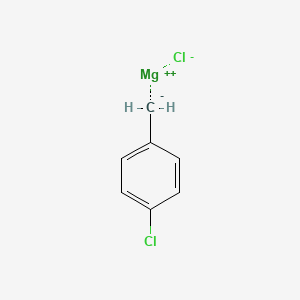
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with esterification or cyclocondensation. For instance, the synthesis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involves IR spectroscopy and crystal structure determination from single-crystal data . Another example is the synthesis of methyl 2-[2-(alkylimino)-4-oxo-3-phenyl-1,3-thiazolan-5yliden]acetate derivatives, which are produced via a solvent-free three-component reaction . These methods suggest that the synthesis of the compound may also involve complex reactions and could potentially be optimized for solvent-free conditions to enhance environmental sustainability.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, and the compound was found to be the major product of its synthesis reaction . Similarly, the structure of iminothiazolidin-4-one acetate derivatives was confirmed by X-ray crystallography . These findings suggest that the molecular structure of "Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate" could also be elucidated using such techniques, providing insights into its conformation and stability.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse and can lead to various products. For instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate yielded three isomeric products . This indicates that the compound may also participate in reactions that produce multiple products, which could be separated and analyzed for their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their stability and reactivity. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for example, is stable in both acidic and basic solutions and can be used for the detection and analysis of primary amines . This suggests that "Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate" may also exhibit specific physical and chemical properties that could be exploited in analytical chemistry or other applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and its related compounds have been synthesized and structurally analyzed. These boric acid ester intermediates with benzene rings are obtained through a three-step substitution reaction. Their structures are confirmed using spectroscopy (FTIR, 1H, and 13C NMR), mass spectrometry, and single crystal X-ray diffraction. The molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals are investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Application in HGF-mimetic Agents
Boron-containing derivatives, including those with the tetramethyl-1,3,2-dioxaborolan-2-yl group, have been synthesized as potential HGF-mimetic agents. For example, compounds like 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2 H )-one have been created using reactions like the Miyaura borylation reaction. The biological activities of these synthetic compounds are currently under evaluation (Das, Tang, & Sanyal, 2011).
Vibrational Properties and Synthesis
The synthesis and vibrational properties of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been studied. These compounds are characterized by spectroscopy and X-ray diffraction, and their molecular structures are optimized through DFT calculations. This research provides insights into their spectroscopic data, geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals (Qing-mei Wu et al., 2021).
Hydrogen Peroxide Vapor Detection
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group have been used in the development of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. These compounds show fast deboronation velocity in H2O2 vapor, and the detection limit for H2O2 vapor can be as low as 4.1 parts per trillion. This suggests their potential use in sensitive detection applications (Fu et al., 2016).
Eigenschaften
IUPAC Name |
methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDNEGFSINGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455161 | |
| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate | |
CAS RN |
478375-42-7 | |
| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)






![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)